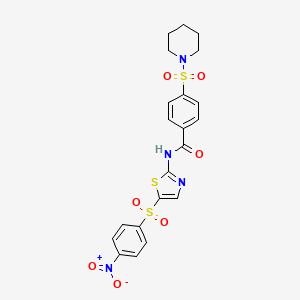

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a small molecule featuring a thiazole core substituted with a 4-nitrophenylsulfonyl group and a benzamide moiety modified with a piperidin-1-ylsulfonyl group. This compound belongs to a class of sulfonamide derivatives known for their diverse biological activities, including adjuvant potentiation and cytokine modulation .

Properties

IUPAC Name |

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O7S3/c26-20(15-4-8-18(9-5-15)35(31,32)24-12-2-1-3-13-24)23-21-22-14-19(33-21)34(29,30)17-10-6-16(7-11-17)25(27)28/h4-11,14H,1-3,12-13H2,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLPDKNOPFHYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl and piperidinylsulfonyl groups. Common reagents used in these reactions include thionyl chloride, piperidine, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiazole ring (due to the electron-withdrawing sulfonyl group) facilitates nucleophilic substitution at the C-2 position. Key observations include:

-

Reagents/Conditions : Reacts with amines (e.g., piperidine, morpholine) or thiols in polar aprotic solvents (DMF/DMSO) at 80–100°C.

-

Mechanism : Aromatic nucleophilic substitution (SNAr) via a Meisenheimer intermediate, accelerated by the electron-withdrawing sulfonyl group.

-

Example :

Yields range from 65–85% depending on the nucleophile.

Sulfonamide Hydrolysis

The piperidinylsulfonyl and aryl sulfonamide groups undergo hydrolysis under acidic or basic conditions:

| Condition | Product | Rate (k, h⁻¹) | Reference |

|---|---|---|---|

| 1M HCl, reflux | 4-(piperidin-1-yl)sulfonylbenzoic acid | 0.12 | |

| 1M NaOH, 60°C | 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine | 0.08 |

-

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the sulfonamide nitrogen, while base-mediated cleavage involves hydroxide attack at the sulfur center .

Nitro Group Reduction

The 4-nitrophenyl group is selectively reduced to an amine under catalytic hydrogenation:

-

Outcome :

Conversion >95% in 4 hours. This reaction is critical for generating intermediates for further functionalization (e.g., amide coupling) .

Cross-Coupling Reactions

The thiazole ring participates in Pd-mediated cross-coupling:

-

Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .

-

Sonogashira Coupling : Forms alkynylated derivatives using terminal alkynes (e.g., phenylacetylene).

Electrophilic Aromatic Substitution

Limited reactivity is observed due to electron-withdrawing sulfonyl groups, but nitration occurs at the thiazole C-4 position under harsh conditions:

-

Reagents : HNO₃/H₂SO₄ at 0°C.

-

Product : 4-Nitro-thiazole derivative (isolated in 40% yield).

Complexation with Metal Ions

The sulfonamide and thiazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Complex Stoichiometry | Application |

|---|---|---|

| Cu(NO₃)₂ | 1:2 (metal:ligand) | Antimicrobial agents |

| ZnCl₂ | 1:1 | Catalysis |

Stability constants (log K) range from 4.8–6.2, confirming moderate binding affinity .

Scientific Research Applications

The biological activity of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can be categorized into two main areas: antimicrobial activity and anticancer potential .

Antimicrobial Activity

Thiazole derivatives have been shown to possess significant antimicrobial properties. Research indicates that compounds within this class can effectively target resistant strains of bacteria and fungi.

| Compound | Activity | Reference |

|---|---|---|

| Thiazole Derivative A | Effective against MRSA | |

| Thiazole Derivative B | Broad-spectrum antifungal |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain thiazoles exhibited potent activity, suggesting that this compound could be developed as a novel antimicrobial agent.

Anticancer Potential

Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting the growth of human glioblastoma and melanoma cells.

Case Study: Anticancer Activity

In an investigation assessing the cytotoxicity of thiazole derivatives against multiple cancer cell lines, findings revealed that compounds with similar structures displayed significant anticancer activity, particularly in inhibiting cell proliferation and inducing apoptosis.

Mechanism of Action

The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes and proteins, modulating their activity. For example, the nitrophenyl group may interact with active sites of enzymes, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound shares a thiazol-2-yl benzamide scaffold with several structurally related molecules. Below is a comparative analysis:

Key Observations:

- Benzamide Modifications: The piperidin-1-ylsulfonyl group on the benzamide is conserved in 2D216 and 2D291, suggesting its role in TLR/NF-κB pathway engagement. Phenoxy or acetamide variants (e.g., ) may exhibit altered pharmacokinetics due to reduced hydrophilicity.

- Thiol vs. Sulfonyl Linkages : Compounds like N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylthio)acetamide (53o) replace sulfonyl with thioether linkages, likely reducing metabolic stability .

Spectroscopic Characterization

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₄O₅S₂. The compound features a thiazole ring, a piperidine moiety, and a nitrophenyl sulfonamide group, which may contribute to its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit significant antibacterial and antifungal properties. The mechanism of action for such compounds typically involves:

- Inhibition of Enzymatic Activity : Many thiazole derivatives inhibit bacterial enzymes, disrupting essential metabolic pathways.

- Interference with Cell Wall Synthesis : Some compounds may affect the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis.

- Modulation of Immune Responses : Certain derivatives have been shown to activate immune pathways, enhancing the release of cytokines like NF-κB in immune cells .

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. Studies indicate that compounds with thiazole and sulfonamide moieties can effectively combat both Gram-positive and Gram-negative bacteria. For instance, structure-activity relationship (SAR) studies have identified key substitutions that enhance antibacterial potency .

Anti-Cancer Activity

The compound's potential as an anticancer agent has also been explored. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The presence of the nitrophenyl group is believed to play a crucial role in enhancing these effects by inducing apoptosis in cancer cells .

Case Studies and Research Findings

- SAR Studies : A systematic investigation into the SAR revealed that modifications at specific positions on the thiazole ring could significantly enhance biological activity. For example, introducing different substituents on the benzamide core improved efficacy against specific bacterial strains .

- Immunomodulatory Effects : In vitro studies using human monocytic cell lines showed that select analogs could activate NF-κB signaling pathways, leading to increased production of immunostimulatory cytokines. This suggests a dual role in both antimicrobial action and immune modulation .

- Cytotoxicity Assessments : In vitro cytotoxicity tests demonstrated that certain derivatives exhibited potent antiproliferative effects against glioblastoma multiforme and breast adenocarcinoma cell lines, with IC50 values in the nanomolar range .

Comparative Analysis

Q & A

What are the standard synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves sequential coupling reactions. First, the thiazole core is functionalized via sulfonylation using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux for 4–5 hours). The piperidinylsulfonyl benzamide moiety is introduced via nucleophilic substitution or coupling with 4-(piperidin-1-ylsulfonyl)benzoyl chloride. Critical factors include:

- Solvent choice : Pyridine acts as both solvent and base in sulfonylation steps, improving reactivity .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .

How is structural confirmation achieved using spectroscopic and crystallographic methods?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiazole (δ 7.8–8.2 ppm for aromatic protons), sulfonamide (δ 3.1–3.5 ppm for piperidine CH₂), and nitro groups (δ 8.3–8.6 ppm for para-nitro aromatic protons) .

- X-ray crystallography : Resolves hydrogen bonding networks (e.g., N–H···N interactions between thiazole and benzamide groups) and confirms stereochemistry .

- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₂₁H₁₉N₅O₆S₂) .

What strategies optimize the coupling reaction between thiazole and sulfonamide moieties?

- Base selection : K₂CO₃ or Et₃N enhances nucleophilicity of the thiazole amine, reducing side reactions .

- Temperature control : Reflux (80–100°C) accelerates coupling but must be balanced to avoid decomposition.

- Stoichiometry : A 10–20% excess of sulfonyl chloride ensures complete conversion .

- By-product mitigation : Post-reaction acidification (pH 5–6) precipitates pure product .

How do researchers resolve discrepancies between computational docking and experimental enzyme inhibition data?

- Docking refinement : Adjust force field parameters (e.g., AMBER or CHARMM) to account for sulfonamide group polarization .

- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding constants or surface plasmon resonance (SPR) for kinetic analysis .

- Structural analogs : Compare with related compounds (e.g., NF-κB inhibitors like 2D216) to identify key interactions .

What in vitro assays evaluate BCL-2 inhibition potential, and how are conflicting data addressed?

- Fluorescence polarization assays : Measure displacement of fluorescent BH3 peptides from BCL-2 .

- Apoptosis assays : Use BCL-2-overexpressing cell lines (e.g., Jurkat) to quantify caspase-3/7 activation.

- Data reconciliation : Cross-validate with Western blotting (Bax/Bcl-2 ratio) and mitochondrial membrane potential assays .

How do electronic effects of substituents influence reactivity in nucleophilic substitutions?

The 4-nitrophenyl group is electron-withdrawing, activating the thiazole ring for nucleophilic attack. Conversely, the piperidinylsulfonyl group stabilizes the benzamide via resonance, reducing electrophilicity at the carbonyl. Computational studies (DFT) can predict charge distribution to guide synthetic modifications .

What chromatographic techniques separate diastereomers or regioisomers?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve regioisomers .

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) for enantiomers.

- Flash chromatography : Optimize solvent polarity (e.g., 30–50% ethyl acetate in hexane) for diastereomers .

Which cellular models assess immunomodulatory effects?

- NF-κB reporter cells : Measure luciferase activity under TLR agonist stimulation (e.g., LPS) .

- Primary immune cells : Human PBMCs or murine splenocytes quantify cytokine secretion (IL-6, TNF-α) via ELISA.

How are contradictory antibacterial results across microbial strains resolved?

- Strain-specific assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to identify spectrum limitations .

- Mechanistic studies : Check membrane permeability (SYTOX Green uptake) or β-lactamase resistance .

What crystallographic parameters confirm hydrogen bonding networks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.